N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine
Overview
Description
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine, also known as PTZ-343, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolopyrimidine derivatives and has shown promising results in several studies related to drug discovery, cancer treatment, and neuroscience.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine involves its ability to bind to specific enzymes and inhibit their activity. It has been shown to bind to the active site of protein kinases and block their catalytic activity. Similarly, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been shown to inhibit the activity of phosphodiesterases by binding to their catalytic sites.
Biochemical and Physiological Effects:
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been shown to have anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine is its ability to selectively inhibit specific enzymes, which makes it a valuable tool for studying various cellular processes. Additionally, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has shown promising results in several studies related to drug discovery and cancer treatment. However, one of the limitations of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine. One of the potential applications of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine is in the treatment of neurological disorders, where it has shown promising results in animal models. Additionally, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine may be used as a tool for studying the role of specific enzymes in various cellular processes. Furthermore, the synthesis of new derivatives of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Scientific Research Applications
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been extensively studied for its potential applications in drug discovery. It has been shown to have inhibitory effects on several enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. Additionally, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been studied for its potential use in cancer treatment, where it has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-2-5-9(6-3-1)10-15-12(18-17-10)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUYILKQWNVVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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